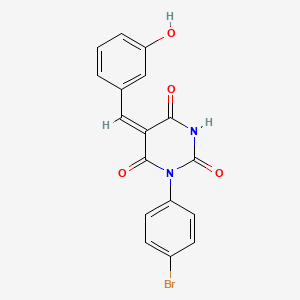

![molecular formula C22H16BrNO B5181610 6-bromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5181610.png)

6-bromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]

Overview

Description

6-bromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields. This compound is a spirochromene derivative that has been synthesized using various methods. In

Scientific Research Applications

1. Bromination and Reduction Processes

Research shows that bromination of spiropyrans like 6-bromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] can result in substitution in the chromene ring. This process is influenced by the nature of the nitrogen heteroring and the solvents used. The chromene fragment's activity in spiropyrans is approximately the same across different types. Catalytic reduction can also convert spiropyran derivatives with a nitro group in the chromene ring into corresponding amino derivatives, showcasing the compound's versatility in chemical transformations (Zakhs et al., 1977).

2. Synthesis of Spiropyrans with Additional Chromophores

The synthesis of spiropyrans containing phenylazo or benzoyl groups as substituents in the chromene ring, such as 6-bromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine], has been studied. These substituents aid in forming deeply colored merocyanine forms in polar solvents. The presence of a phenylazo group particularly enhances the color intensity of the cyclic forms of spiropyrans (Zakhs, Zvenigorodskaya & Efros, 1973).

3. Synthesis of Functionalized Derivatives

A method to create regioselectively functionalized benzo[c]chromen-6-ones and phenanthridine derivatives from 2-bromobenzyl-2-fluorophenyl ethers and amines has been developed. This methodology has applications in synthesizing complex compounds like Amaryllidaceae alkaloids trisphaeridine and N-methylcrinasiadine (Sanz et al., 2007).

4. Novel Methodologies for Synthesis

Novel syntheses for benzo[b]phenanthridine and the 6H-dibenzo[c,h]chromen-6-one motif, related to 6-bromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine], have been described. These methodologies open pathways for creating diverse and complex molecular structures with potential applications in various fields of chemistry (Pradeep et al., 2016).

5. Synthesis and Cytotoxic Activity

The condensation of chromenes with different aldehydes to form Schiff bases, which are then reduced to benzylchromenylamines, has been explored. This process, related to the synthesis of 6-bromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine], is significant for the development of compounds with cytotoxic activity, highlighting its potential in medicinal chemistry (Razafimbelo et al., 1998).

properties

IUPAC Name |

6-bromo-5'-methylspiro[chromene-2,6'-phenanthridine] | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrNO/c1-24-20-9-5-3-7-18(20)17-6-2-4-8-19(17)22(24)13-12-15-14-16(23)10-11-21(15)25-22/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMCNCFIESBCCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=CC=CC=C3C14C=CC5=C(O4)C=CC(=C5)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5'-methylspiro[chromene-2,6'-phenanthridine] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5181534.png)

![4-(8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B5181540.png)

![4-methoxy-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5181548.png)

![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B5181555.png)

![3-[(4-methoxyphenyl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5181560.png)

![6-amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5181562.png)

![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B5181583.png)

![ethyl 4-{[({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5181587.png)

![N,N'-[2,7-naphthalenediylbis(oxy-4,1-phenylene)]bis(2,2-dimethylpropanamide)](/img/structure/B5181595.png)

![5-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5181620.png)

![N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5181628.png)